![molecular formula C16H17N3O3S2 B2532444 Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 431916-22-2](/img/structure/B2532444.png)
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives like EBTTA often involves complex chemical reactions. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to undergo various chemical reactions, including Co/Mn mediated oxidative coupling reaction with various indole derivatives .Molecular Structure Analysis
The molecular structure of EBTTA includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives like EBTTA can undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Scientific Research Applications
Heterocyclic Compound Synthesis
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is involved in the synthesis of various heterocyclic compounds, serving as a key intermediate in the preparation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This class of compounds is significant due to their diverse biological and chemical properties, making them useful in various scientific research applications, including material science and drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Microwave-Assisted Synthesis
The compound plays a role in microwave-assisted synthesis techniques, facilitating the creation of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These methods are preferred for their time efficiency and yield improvement, contributing to the development of compounds with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).
Enzyme Inhibition Studies
This chemical is utilized in the synthesis of novel compounds for enzyme inhibition studies, particularly α-glucosidase and β-glucosidase. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents and for the development of treatments for diseases like diabetes (Babar et al., 2017).
Antimicrobial and Antioxidant Properties
Research involving ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate contributes to the discovery of compounds with antimicrobial and antioxidant properties. These findings are integral to the development of new drugs and treatments for various infections and diseases caused by oxidative stress (Bhoi, Borad, Pithawala, & Patel, 2016).
Molecular Docking and Biological Activity
The compound is also significant in molecular docking studies to predict the interaction and affinity between molecules, which is essential in drug design and discovery. Such studies often lead to the identification of compounds with notable biological activities, paving the way for the development of novel therapeutic agents (Daud, Wahid, & Khairul, 2019).
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[(4-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-12-9-24-16(17-12)19-15(23)18-14(21)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJNMUGOMVPSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate |
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